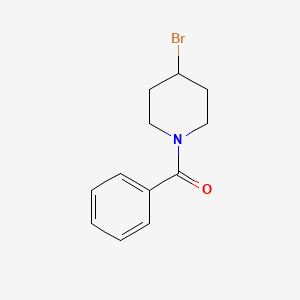

1-Benzoyl-4-bromopiperidine

Descripción

1-Benzoyl-4-bromopiperidine is a substituted piperidine derivative featuring a benzoyl group (C₆H₅CO-) at the 1-position and a bromine atom at the 4-position of the piperidine ring. The molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where bromine’s leaving-group capability enables further functionalization (e.g., cross-coupling reactions) .

Propiedades

Fórmula molecular |

C12H14BrNO |

|---|---|

Peso molecular |

268.15 g/mol |

Nombre IUPAC |

(4-bromopiperidin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C12H14BrNO/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Clave InChI |

IBWOBPCKANNSAF-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1Br)C(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-Benzoyl-4-bromopiperidine with structurally related piperidine derivatives, focusing on substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Benzoyl vs. Benzyl : The benzoyl group (electron-withdrawing) in 1-Benzoyl-4-bromopiperidine reduces the basicity of the piperidine nitrogen compared to benzyl analogs (e.g., 1-Benzyl-4-chloropiperidine), which may slow nucleophilic substitution at the 4-position .

- Halogen Differences : Bromine (in 1-Benzoyl-4-bromopiperidine) is a better leaving group than chlorine (in 1-Benzyl-4-chloropiperidine), making bromo derivatives more reactive in cross-coupling reactions .

Functional Group Diversity :

- Aldehydes/Ketones : Compounds like 1-Benzyl-4-piperidinecarboxaldehyde and 1-Benzylpiperidin-4-one hydrochloride are tailored for condensation or amination reactions, whereas 1-Benzoyl-4-bromopiperidine’s bromine prioritizes substitution or elimination pathways .

Toxicity and Safety: Limited toxicological data exist for many piperidine derivatives. For example, Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological studies, emphasizing the need for caution during handling .

Applications :

- Bromine-containing derivatives (e.g., 1-Benzoyl-4-bromopiperidine, Benzyl 4-(bromomethyl)piperidine-1-carboxylate) are critical intermediates in drug discovery, enabling Suzuki-Miyaura couplings or alkylation steps .

- Chloro derivatives (e.g., 1-Benzyl-4-chloropiperidine) are often utilized in fragment-based drug design due to their balance of reactivity and stability .

Notes

Data Limitations : Direct references to 1-Benzoyl-4-bromopiperidine are absent in the provided evidence; comparisons are extrapolated from structurally similar compounds.

Safety Considerations: Piperidine derivatives with unstudied toxicological profiles (e.g., Benzyl 4-aminopiperidine-1-carboxylate) require rigorous safety protocols .

Synthetic Versatility : The 4-bromo substituent’s utility in cross-coupling reactions positions 1-Benzoyl-4-bromopiperidine as a high-value intermediate for tailored molecular architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.